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Compound of Interest

Compound Name: 7-Bromo-1-methyl-1H-indole

Cat. No.: B1358152

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous natural products, pharmaceuticals, and functional materials. The strategic
functionalization of the indole ring is paramount for modulating biological activity and tuning
material properties. 7-Bromo-1-methyl-1H-indole emerges as a particularly useful
intermediate for two key reasons:

e The C7-Bromo Moiety: The bromine atom at the 7-position serves as a versatile synthetic
handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the
selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the
introduction of a wide array of substituents.[1][2]

o The N1-Methyl Group: The methylation of the indole nitrogen prevents competing N-H
reactivity in many synthetic transformations, such as base-mediated reactions, and can
influence the molecule's electronic properties and conformational preferences.

This guide will explore the causality behind the synthetic choices and the mechanistic
underpinnings of the reactions that make this compound a cornerstone for chemical innovation.

Physicochemical and Structural Properties

7-Bromo-1-methyl-1H-indole is a light-sensitive, white solid at room temperature.[3] Its core
properties are summarized below, providing foundational data for experimental design and
characterization.
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Property Value Source
Molecular Formula CoHsBrN PubChem[4]
Molecular Weight 210.07 g/mol PubChem[4]
CAS Number 280752-68-3 PubChem[4]
Melting Point 50.5-53 °C ChemicalBook][3]
Boiling Point (Predicted) 300.9 £ 15.0 °C ChemicalBook[3]
Density (Predicted) 1.47 £ 0.1 g/lcm3 ChemicalBook][3]
IUPAC Name 7-bromo-1-methylindole PubChem[4]

Synthesis of 7-Bromo-1-methyl-1H-indole

The most direct and common route to 7-Bromo-1-methyl-1H-indole is the N-methylation of
commercially available 7-Bromo-1H-indole. This transformation is crucial as it protects the
nitrogen, preventing side reactions in subsequent functionalization steps.

Synthetic Rationale and Mechanism

The N-methylation of an indole is typically achieved via an SN2 reaction. The indole nitrogen,
while not strongly basic, can be deprotonated by a suitable base to form a more nucleophilic
indolide anion. This anion then attacks an electrophilic methyl source, such as methyl iodide or
dimethyl sulfate. The choice of base and solvent is critical to ensure high yield and prevent
competing reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-
BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are
effective for this purpose.[5]

General Experimental Protocol: N-Methylation of 7-
Bromo-1H-indole

This protocol is a representative example based on standard methylation procedures for
indoles.
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Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.qg.,
Argon or Nitrogen), add 7-Bromo-1H-indole (1.0 eq).

Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may
become clearer as the sodium indolide salt forms.

Methylation: Add methyl iodide (CHsl, 1.5 eq) dropwise to the reaction mixture at O °C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring
by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous
ammonium chloride (NH4Cl) solution at O °C.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by flash column chromatography on silica gel to yield 7-Bromo-1-methyl-1H-indole.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for N-methylation of 7-Bromo-1H-indole.

Spectroscopic Characterization

The structural identity of 7-Bromo-1-methyl-1H-indole is confirmed through standard
spectroscopic methods. While a dedicated spectrum for this specific compound is not readily
available in the provided search results, we can predict the key features based on analysis of
closely related structures like 7-bromo-3-methyl-1H-indole.[6]
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Spectroscopic Method Expected Key Features

- N-CHs singlet: A sharp singlet around 3.9-4.1
ppm. - Aromatic Protons: Multiplets and
doublets in the range of 7.0-7.8 ppm. The proton
1H NMR at C6 would likely be a doublet coupled to the
C5 proton, the C5 proton a triplet, and the C4
proton a doublet. The pyrrolic protons at C2 and

C3 would appear as doublets.

- N-CHs carbon: A signal around 35 ppm. -

Aromatic Carbons: Signals in the range of 100-

13C NMR
140 ppm. The carbon bearing the bromine (C7)
would be significantly shifted.
- C-H stretching (aromatic): Peaks around 3000-
3100 cm™1, - C=C stretching (aromatic): Strong
IR Spectroscopy absorptions in the 1400-1600 cm~1 region. - C-

Br stretching: A characteristic absorption in the

fingerprint region, typically below 800 cm™1,

- Molecular lon (M™*): A characteristic isotopic
M Spect . pattern for a bromine-containing compound, with
ass Spectrometry ] )
two peaks of nearly equal intensity at m/z 209

and 211 ([M]* and [M+2]*).

Chemical Reactivity: A Hub for Molecular
Diversification

The primary synthetic value of 7-Bromo-1-methyl-1H-indole lies in the reactivity of the C7-Br
bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions,
which are foundational methods for C-C and C-N bond formation in modern organic synthesis.

[1][7]

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of bromoindoles is a cornerstone of medicinal chemistry.[1] Palladium-
catalyzed reactions provide a powerful toolkit for selective bond formation at specific positions
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of the indole nucleus.[1]

e Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the bromoindole
with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most robust
methods for introducing aryl or vinyl groups. Catalysts bearing ferrocenylphosphine ligands,
such as Pd(dppf)Clz, often show high activity.[1][2]

o Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the bromoindole with
an amine. It is invaluable for synthesizing aniline derivatives and other nitrogen-containing
compounds. Bulky biarylphosphine ligands are frequently employed to facilitate this
transformation.[1][7]

e Heck Coupling: This reaction couples the bromoindole with an alkene to form a substituted
alkene, creating a new C-C bond.

e Sonogashira Coupling: This reaction forms a C-C bond between the bromoindole and a
terminal alkyne, providing access to aryl alkynes.

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism of these reactions follows a general catalytic cycle involving a Pd(0)/Pd(ll)
redox couple. The Suzuki-Miyaura coupling is an excellent illustrative example.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Arylation
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This protocol is a representative example based on established procedures for aryl bromides.

[2]

» Reagent Preparation: In a reaction vessel, combine 7-Bromo-1-methyl-1H-indole (1.0 eq),
the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPhs)4 (0.05 eq)
or Pd(dppf)Clz (0.05 eq).

e Solvent and Base: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water,
and a base such as sodium carbonate (NazCOs, 2.0 eq) or potassium carbonate (K2COs, 2.0

eq).

 Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20
minutes.

o Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours,
monitoring by TLC or LC-MS.

o Work-up and Purification: After cooling to room temperature, dilute the mixture with water
and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are
then washed, dried, and concentrated. The resulting crude product is purified by column
chromatography to yield the 7-aryl-1-methyl-1H-indole derivative.

Applications and Future Outlook

The derivatives accessible from 7-Bromo-1-methyl-1H-indole are of high interest in drug
discovery. The ability to systematically modify the C7 position allows for the exploration of
structure-activity relationships (SAR) in various therapeutic programs. For instance, substituted
indoles and their bioisosteres, azaindoles, are key components in compounds targeting
kinases, GPCRs, and other protein targets.[7][8] The functionalization of the indole scaffold is a
cornerstone for developing new therapeutic agents.[1]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, 7-Bromo-1-methyl-1H-
indole is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye
irritation.[4] It may also cause respiratory irritation.[4]
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Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry place, protected from light.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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